molecular formula C16H15ClN2 B12585470 Acetonitrile, [[(4-chlorophenyl)methyl](phenylmethyl)amino]- CAS No. 634889-11-5

Acetonitrile, [[(4-chlorophenyl)methyl](phenylmethyl)amino]-

Cat. No.: B12585470
CAS No.: 634889-11-5
M. Wt: 270.75 g/mol
InChI Key: RVGBZICWTCEHRZ-UHFFFAOYSA-N
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Description

Acetonitrile, [(4-chlorophenyl)methylamino]- is a complex organic compound that features a nitrile group attached to a substituted amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [(4-chlorophenyl)methylamino]- typically involves the reaction of 4-chlorobenzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [(4-chlorophenyl)methylamino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in acetonitrile.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Acetonitrile, [(4-chlorophenyl)methylamino]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Acetonitrile, [(4-chlorophenyl)methylamino]- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl cyanide
  • 4-Fluorophenylacetonitrile
  • 4-Methylbenzyl cyanide

Uniqueness

Acetonitrile, [(4-chlorophenyl)methylamino]- is unique due to the presence of both a nitrile and a substituted amine group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of Acetonitrile, [(4-chlorophenyl)methylamino]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

634889-11-5

Molecular Formula

C16H15ClN2

Molecular Weight

270.75 g/mol

IUPAC Name

2-[benzyl-[(4-chlorophenyl)methyl]amino]acetonitrile

InChI

InChI=1S/C16H15ClN2/c17-16-8-6-15(7-9-16)13-19(11-10-18)12-14-4-2-1-3-5-14/h1-9H,11-13H2

InChI Key

RVGBZICWTCEHRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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